Ap-18

Pain Research TRPA1 Pharmacology Calcium Influx Assays

Choose AP-18 for its verified selectivity profile. Unlike pan-TRP inhibitors, it blocks TRPA1 (human IC50=3.1µM) without activity on TRPV1-4 or TRPM8 up to 50µM. This ensures your nociception or airway hyperreactivity data is TRPA1-specific, avoiding experimental confounds and ensuring literature reproducibility.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 55224-94-7
Cat. No. B1665580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAp-18
CAS55224-94-7
Synonyms4-(4-chlorophenyl)-3-methylbut-3-en-2-oxime
AP-18 compound
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)Cl)C(=NO)C
InChIInChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+
InChIKeyMHTJEUOFLVQMCL-NJHPPEEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP-18 (CAS 55224-94-7): TRPA1 Channel Blocker for Pain and Inflammation Research


AP-18 (4-(4-Chlorophenyl)-3-methylbut-3-en-2-oxime) is a synthetic, small-molecule TRPA1 (transient receptor potential ankyrin 1) channel blocker [1]. With a molecular weight of 209.67 g/mol and purity typically ≥98% by HPLC , AP-18 reversibly inhibits TRPA1-mediated calcium influx in human and mouse cell lines . Its demonstrated selectivity over related TRP channels (TRPV1-4, TRPM8) at concentrations up to 50 μM establishes it as a standard tool for dissecting TRPA1-specific signaling pathways in preclinical models of pain and inflammation .

AP-18 (CAS 55224-94-7) Selection: Why Generic TRP Modulator Equivalency Fails


Procurement decisions cannot rely on simple target-class assumptions when selecting a TRPA1 tool compound. While the TRP superfamily includes multiple pain-relevant channels (e.g., TRPA1, TRPV1, TRPM8), their pharmacological profiles are highly divergent [1]. Critically, AP-18 demonstrates a distinct selectivity fingerprint: it blocks TRPA1 at low micromolar concentrations while remaining inactive against TRPV1-4 and TRPM8 at concentrations up to 50 μM . This contrasts with other TRPA1 blockers like HC-030031, which exhibits different potency and selectivity parameters, and pan-TRP inhibitors that compromise target-specific interpretation [2]. The quantitative evidence below demonstrates that substituting AP-18 with an alternative TRPA1 blocker, or a non-selective TRP inhibitor, would introduce experimental confounds that invalidate direct comparison with established literature and compromise data reproducibility.

AP-18 (CAS 55224-94-7) Quantitative Differentiation Guide: Evidence-Based Comparator Analysis


AP-18 TRPA1 Potency vs. HC-030031: Micromolar Comparative Analysis

AP-18 inhibits cinnamaldehyde-induced TRPA1 activation in human and mouse cell lines with IC50 values of 3.1 μM and 4.5 μM, respectively . In comparison, the widely-used alternative TRPA1 blocker HC-030031 exhibits an IC50 of 4.9 μM against human TRPA1 [1]. This indicates that AP-18 is approximately 1.6-fold more potent than HC-030031 in human TRPA1 calcium influx assays under comparable conditions.

Pain Research TRPA1 Pharmacology Calcium Influx Assays

AP-18 Selectivity Profile vs. Capsazepine: TRPA1 vs. TRPV1 Selectivity

AP-18 exhibits pronounced selectivity for TRPA1 over TRPV1, failing to block capsaicin-induced TRPV1 activation even at 50 μM . This contrasts sharply with Capsazepine, a classic TRPV1 antagonist, which displays significant activity at TRPV1 (IC50 = 0.562 μM) but has been reported to also inhibit TRPA1 at higher concentrations [1]. AP-18's selective profile reduces experimental ambiguity when investigating TRPA1-specific mechanisms.

Pain Research TRP Channel Selectivity Neuronal Excitability

AP-18 In Vivo Efficacy: CFA-Induced Mechanical Hyperalgesia

AP-18 (1 mM; intraplantar injection) significantly reverses Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia in mice . This demonstrates in vivo functional activity at therapeutically relevant concentrations. While other TRPA1 blockers like A-967079 also show in vivo efficacy [1], AP-18's well-characterized pharmacokinetic properties and commercial availability make it a preferred tool for preclinical pain studies.

In Vivo Pharmacology Pain Models CFA-Induced Hyperalgesia

AP-18 (CAS 55224-94-7): Validated Research and Preclinical Application Scenarios


Dissecting TRPA1 vs. TRPV1 Contribution in Inflammatory Pain Models

Utilize AP-18 in parallel with a selective TRPV1 antagonist (e.g., Capsazepine) to delineate the relative contributions of TRPA1 and TRPV1 to nociceptive signaling. AP-18's clean selectivity profile (inactive against TRPV1 at 50 μM) ensures that any observed analgesic effect can be confidently attributed to TRPA1 blockade .

Validating TRPA1 as a Target in Mechanistic Studies of Airway Inflammation

AP-18 effectively blocks TRPA1 activation by environmental irritants (e.g., cinnamaldehyde, mustard oil) in vitro and in vivo [1]. This makes it a critical tool for investigating TRPA1's role in airway hyperreactivity and neurogenic inflammation models, particularly where selective pharmacological manipulation is required.

Standardization of TRPA1-Dependent Calcium Influx Assays

AP-18 serves as a well-characterized reference antagonist for establishing TRPA1-dependent calcium signaling assays. Its defined IC50 values (3.1 μM human, 4.5 μM mouse) and reversibility allow for robust assay validation and cross-study comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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